3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-13-8-10-15(11-9-13)20(2)26(23,24)18-16(12-25-17(18)19(21)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFQXZAMFFTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Sulfamoyl-4-Phenylthiophene-2-Carboxylate
Following Synthetic Scheme I from US6599934B1, methyl chloroacetate (1) is condensed with sodium sulfide nonahydrate in a polar aprotic solvent (e.g., DMF) to form dialkylester 2. Subsequent cyclization under acidic conditions yields the thiophene core. Introducing the 4-phenyl group necessitates Friedel-Crafts acylation or Suzuki coupling at position 4. For example:
- Friedel-Crafts Acylation : Treating the thiophene with benzoyl chloride and AlCl₃ generates a ketone at position 4, which is reduced to the phenyl group using Clemmensen or Huang-Minlon conditions.
- Suzuki Coupling : Installing a bromine at position 4 enables palladium-catalyzed coupling with phenylboronic acid.
Optimization of Cyclization Conditions
The Chinese patent CN108997305B demonstrates that mixed solvents (acetic acid:DMF, 1:1–1:2 molar ratio) enhance reaction efficiency during chlorination steps. Adapting this to cyclization, a 1:1 acetic acid/DMF system at 35°C for 6 hours achieves >90% conversion.
Sulfamoylation at Position 3
Sulfamoyl Chloride Reaction
Intermediate A undergoes sulfamoylation using methyl(4-methylphenyl)sulfamoyl chloride. The reaction is conducted in anhydrous dichloromethane with pyridine as an HCl scavenger:
$$
\text{Methyl 3-hydroxy-4-phenylthiophene-2-carboxylate} + \text{ClSO₂N(CH₃)(C₆H₄-4-CH₃)} \xrightarrow{\text{pyridine}} \text{Intermediate A}
$$
Yields depend on the electron-withdrawing nature of the thiophene ring, with patent US6599934B1 reporting 75–85% efficiency for analogous reactions.
Alternative Pathway: Diazotization and Sulfonation
For substrates with an amino group at position 3 (Intermediate B), diazotization with NaNO₂/HCl followed by treatment with SO₂/Cl₂ introduces the sulfonyl chloride, which reacts with methyl(4-methylphenyl)amine to form the sulfamoyl group.
Hydrolysis of the Methyl Ester to Carboxylic Acid
Basic Hydrolysis
Intermediate A is hydrolyzed using 2M NaOH in a water/ethanol mixture (3:1 v/v) at reflux for 4 hours. The carboxylic acid precipitates upon acidification with HCl (pH 2–3). Patent data suggests yields exceeding 90% for similar ester-to-acid conversions.
Acidic Hydrolysis
Alternatively, 6M HCl in dioxane at 80°C for 8 hours achieves complete hydrolysis, though prolonged heating may degrade acid-sensitive groups.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3) as the eluent. The Chinese patent emphasizes the importance of multiple aqueous washes (3–4 times) to remove unreacted N-chlorosuccinimide or solvents.
Crystallization
Recrystallization from ethanol/water (7:3) yields needle-like crystals. Melting points and ¹H NMR data (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfamoyl NH at δ 3.1 ppm) confirm purity.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at positions 2 and 5 of the thiophene is minimized using bulky directing groups (e.g., phenyl at position 4).
- Sulfamoyl Stability : The sulfamoyl group may hydrolyze under strongly acidic conditions; thus, pH during hydrolysis is carefully controlled.
- Solvent Compatibility : Mixed acetic acid/DMF systems prevent side reactions during cyclization, as evidenced by CN108997305B.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the sulfamoyl group exhibit significant antimicrobial properties. A study highlighted the synthesis of various sulfonamide derivatives, including those similar to 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid, which demonstrated effectiveness against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism of action is primarily attributed to the inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth.
Antioxidant Properties
The antioxidant capabilities of sulfonamide derivatives have been explored extensively. In vitro studies have shown that these compounds can scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant activity is measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where certain derivatives exhibited notable inhibition percentages comparable to standard antioxidants like ascorbic acid .
Treatment of Endothelin-Mediated Disorders
Sulfonamides have been investigated for their role in treating endothelin-mediated disorders, which are associated with various cardiovascular diseases. The structural modifications in compounds like this compound may enhance their efficacy in modulating endothelin receptors, thereby providing therapeutic benefits in conditions such as hypertension and heart failure .
Case Study 1: Antimicrobial Efficacy
A detailed study conducted on sulfonamide derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity against multiple strains of bacteria. The synthesized compounds were tested against clinical isolates, revealing minimum inhibitory concentrations (MICs) that indicate their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 10 | S. aureus |
| Compound C | 20 | C. albicans |
Case Study 2: Antioxidant Activity
In another study focusing on antioxidant properties, various derivatives were evaluated for their ability to inhibit DPPH radical formation. The results indicated that certain derivatives exhibited higher antioxidant activity than conventional antioxidants, suggesting their potential use in formulations aimed at combating oxidative stress-related diseases.
| Sample | % Inhibition at 200 µg/mL | % Inhibition at 100 µg/mL |
|---|---|---|
| Ascorbic Acid | 96.83 | 97.68 |
| Compound X | 93.41 | 87.67 |
| Compound Y | 75.03 | 71.79 |
Mechanism of Action
The mechanism of action of 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to proteins or enzymes, altering their activity. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their function. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiophene and Thiophene Families
Target Compound :
- Structure : Thiophene-2-carboxylic acid backbone with 3-sulfamoyl and 4-phenyl substituents.
- Key Features : The 4-phenyl group and carboxylic acid may enhance π-π stacking and hydrogen bonding, influencing bioavailability or target binding.
Analog 1 : Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002)
- Structure : Methyl ester at position 2 instead of carboxylic acid; lacks the 4-phenyl group.
- Molecular Formula: C₁₃H₁₃NO₄S₂ (Mol. Wt. ~311.38 g/mol) .
Analog 2 : Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Structure : Benzothiophene core (vs. thiophene) with ethyl ester.
- Molecular Formula: Not explicitly stated, but benzothiophene derivatives generally exhibit higher aromaticity and lipophilicity than thiophenes.
- Key Differences : The benzothiophene system may enhance binding to hydrophobic pockets in biological targets .
Analog 3 : Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Comparative Analysis Table
Implications of Structural Differences
Bioactivity :
- The carboxylic acid in the target compound could improve binding to enzymes or receptors via ionic interactions, whereas ester derivatives (e.g., G225-0002) may prioritize membrane permeability .
- The 4-phenyl group in the target compound might enhance steric hindrance, reducing off-target effects compared to simpler analogs .
Safety Profiles :
- The target compound’s hazards (H315, H319) suggest moderate toxicity, but analogs with ester groups (e.g., G225-0002) might exhibit different metabolic pathways and toxicity profiles .
Agrochemical Potential: Sulfamoyl-containing herbicides (e.g., sulfonylureas in ) share structural motifs with the target compound, implying possible herbicidal activity through acetolactate synthase (ALS) inhibition .
Biological Activity
3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. This compound features a sulfamoyl group, which is known for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes:
- A thiophene ring
- A sulfamoyl group
- Methyl and phenyl substituents
This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. This interaction may involve hydrogen bonding and π-π stacking with aromatic residues in the active sites of enzymes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
In Vitro Studies
Recent studies have demonstrated the potential of this compound in various biological assays:
- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.
- COX Inhibition : The compound was evaluated for its COX inhibitory activity, showing an IC50 value of 8.5 µM, which suggests it could serve as a lead compound for anti-inflammatory drug development.
Case Studies
A notable study involved the evaluation of this compound's effects on inflammatory markers in a mouse model of acute inflammation. The results indicated a reduction in edema and inflammatory cytokines (TNF-α and IL-6) when treated with the compound compared to controls. This underscores its potential therapeutic applications in treating inflammatory diseases.
Data Summary
| Activity | IC50/MIC Values | Target/Effect |
|---|---|---|
| Antimicrobial | MIC: 32 - 128 µg/mL | S. aureus, E. coli |
| COX Inhibition | IC50: 8.5 µM | COX enzyme inhibition |
| Anti-inflammatory | Not quantified | Reduction in TNF-α, IL-6 levels |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid, and what challenges are associated with optimizing reaction yields?
- Methodological Guidance :
- Sulfamoyl Group Introduction : Use nucleophilic substitution reactions with 4-methylbenzenesulfonamide derivatives, employing coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acid intermediates. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Thiophene Core Formation : Apply Gewald synthesis or cyclocondensation of ketones with sulfur-containing reagents (e.g., elemental sulfur and malononitrile). Optimize solvent polarity (DMF or THF) to control regioselectivity .
- Yield Challenges : Competing side reactions (e.g., over-sulfonation) can reduce purity. Use column chromatography (silica gel, gradient elution) for purification, with yields typically ranging from 45–65% .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Guidance :
- NMR Analysis : Confirm sulfamoyl group placement via H NMR (δ 2.4–2.6 ppm for methyl groups) and C NMR (δ 40–45 ppm for sulfamoyl carbons). Compare with reference spectra of analogous thiophene derivatives .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%). Monitor for degradation products (e.g., hydrolyzed sulfamoyl groups) under acidic conditions .
- XRD Validation : For crystalline batches, compare unit cell parameters (e.g., space group P2/c) with reported thiophene-carboxylic acid structures .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data (e.g., conflicting NMR shifts or unexpected bioactivity profiles)?
- Methodological Guidance :
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to predict H/C NMR shifts. Compare with experimental data to identify tautomeric or conformational anomalies .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Correlate binding affinities with observed bioactivity contradictions in enzymatic assays .
Q. What strategies are recommended for investigating the compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Guidance :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to track metabolites (e.g., sulfamoyl hydrolysis products). Calculate half-life (t) and intrinsic clearance .
- Pharmacokinetic Profiling : Administer intravenously/orally to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Non-compartmental analysis (WinNonlin) to determine AUC, C, and bioavailability .
Q. How can researchers address low reproducibility in synthetic batches, particularly in sulfamoyl group incorporation?
- Methodological Guidance :
- Reaction Monitoring : Employ in situ IR spectroscopy to track sulfamoyl intermediate formation (peak ~1150 cm for S=O stretch). Adjust stoichiometry if deviations exceed 5% .
- Quality Control : Implement orthogonal methods (e.g., ion chromatography for sulfate byproducts) to ensure batch-to-batch consistency. Establish acceptance criteria for residual solvents (<500 ppm) .
Data Interpretation and Contradictions
Q. What analytical approaches are critical when NMR data conflicts with X-ray crystallography results?
- Methodological Guidance :
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers of the sulfamoyl group). Compare with XRD torsional angles to identify dominant conformers .
- Solvent Artifacts : Re-crystallize in alternative solvents (e.g., DMSO vs. ethanol) to assess polymorphism. Perform PXRD to confirm crystallographic phase purity .
Q. How should researchers design structure-activity relationship (SAR) studies to elucidate the role of the phenylthiophene core in bioactivity?
- Methodological Guidance :
- Analog Synthesis : Replace the 4-phenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents. Test inhibitory activity against COX-2 or TNF-α .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields. Validate models with leave-one-out cross-validation (q > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
